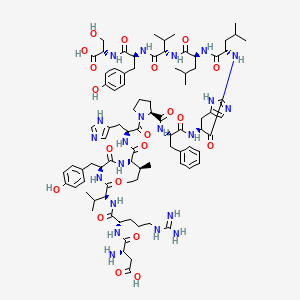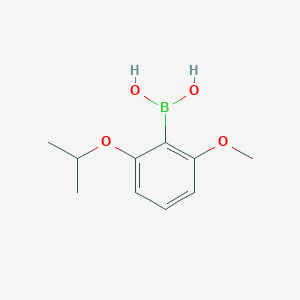
Boron,(N-ethylethanamine)trihydro-, (T-4)-
Übersicht
Beschreibung
Boron, (N-ethylethanamine)trihydro-, (T-4)-, also known as borotriethylamine, is a chemical compound with the molecular formula C4H14BN. It is a colorless liquid that volatilizes easily at room temperature and has a strong ammonia odor. This compound is soluble in water and organic solvents and is often used as a boron complexing reagent in organic synthesis .
Vorbereitungsmethoden
Boron, (N-ethylethanamine)trihydro-, (T-4)- can be synthesized by reacting sodium borohydride with N-ethylethylenediamine. The reaction is carried out in an anhydrous environment and the product is isolated and purified by volatile or vacuum distillation . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the maintenance of anhydrous conditions to prevent any unwanted side reactions.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Reduction Reactions: It can catalyze the reduction of carbonyl compounds.
Addition Reactions: It is used to catalyze the addition reaction of nucleophiles.
Complex Formation: It forms complexes with various organic and inorganic compounds.
Common reagents used in these reactions include sodium borohydride and N-ethylethylenediamine, and the major products formed depend on the specific reaction conditions and substrates used .
Wissenschaftliche Forschungsanwendungen
Boron, (N-ethylethanamine)trihydro-, (T-4)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a boron complexing reagent in organic synthesis, facilitating various chemical reactions.
Biology: It is utilized in the synthesis of boron-containing compounds that have potential biological activities.
Medicine: Research is ongoing into its potential use in drug development and delivery systems.
Wirkmechanismus
The mechanism by which Boron, (N-ethylethanamine)trihydro-, (T-4)- exerts its effects involves its ability to form complexes with various substrates. This complexation can alter the reactivity of the substrates, facilitating different types of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrates being used.
Vergleich Mit ähnlichen Verbindungen
Boron, (N-ethylethanamine)trihydro-, (T-4)- is unique in its ability to form stable complexes with a wide range of substrates. Similar compounds include:
Borane-Tetrahydrofuran Complex: Another boron-containing compound used in organic synthesis.
Borane-Dimethyl Sulfide Complex: Known for its use in hydroboration reactions.
Borane-Pyridine Complex: Used in various reduction reactions.
These compounds share some similarities in their reactivity and applications but differ in their specific chemical properties and the types of reactions they facilitate .
Eigenschaften
InChI |
InChI=1S/C4H11N.B/c1-3-5-4-2;/h5H,3-4H2,1-2H3; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJFCWCVLJOKRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].CCNCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11BN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587470 | |
| Record name | N-Ethylethanamine--boron (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2670-68-0 | |
| Record name | N-Ethylethanamine--boron (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[3-(4-Morpholinylmethyl)phenyl]magnesium bromide](/img/structure/B1591310.png)

![5-Tert-butyl 2-methyl 6,7-dihydrooxazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1591312.png)





![1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine](/img/structure/B1591323.png)
